molecular formula C20H25F2N3O2S B2676694 N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,5-difluorobenzenesulfonamide CAS No. 946265-93-6

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,5-difluorobenzenesulfonamide

Cat. No. B2676694
CAS RN: 946265-93-6
M. Wt: 409.5
InChI Key: LKUIVOPCKNYNNQ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,5-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C20H25F2N3O2S and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,5-difluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,5-difluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Compounds similar to N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,5-difluorobenzenesulfonamide have been synthesized and characterized in various studies. For instance, a protocol based on cyclocarbonylative Sonogashira reactions was developed for the synthesis of N-containing heterocycles, which shows the interest in developing novel synthesis methods for such compounds (Aronica et al., 2016).

Antitumor Activity

  • Several studies have explored the antitumor activities of compounds structurally related to the one . For instance, amino-substituted 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones showed significant antitumor activity, highlighting the potential therapeutic applications of these compounds in cancer treatment (Sami et al., 1995).

Chemical Structure and Drug Development

  • The unique chemical structure of compounds like N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,5-difluorobenzenesulfonamide has been leveraged in the development of new drugs. For instance, research into the structural basis of interactions between carbonic anhydrase and 1,2,3,4-tetrahydroisoquinolin-2-ylsulfonamides has provided insights for designing selective inhibitors for therapeutic applications (Mader et al., 2011).

Role in Investigating Aging

  • These compounds have also been utilized in investigating physical aging in amorphous polymers. The use of specific fluorescent probes related to this chemical structure provided valuable information on the physical aging of polymers, demonstrating the versatility of these compounds in material science research (Berg et al., 2006).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,5-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F2N3O2S/c1-24(2)19(15-6-9-18-14(11-15)5-4-10-25(18)3)13-23-28(26,27)20-12-16(21)7-8-17(20)22/h6-9,11-12,19,23H,4-5,10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUIVOPCKNYNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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